2-巯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Sulfanylbenzenecarbothioamide is a compound that falls within the broader class of sulfinamides and related sulfur-containing heterocycles. These compounds are of significant interest in organic and medicinal chemistry due to their potential applications in synthesis and drug development. The sulfinamide moiety, in particular, is known for its interesting reactivity and has been the subject of extensive research to develop new synthetic methods and transformations .

Synthesis Analysis

The synthesis of sulfinamides, including compounds similar to 2-sulfanylbenzenecarbothioamide, has been explored through various methods. For instance, the synthesis of racemic and enantiomerically pure sulfinamides has seen considerable progress. These methods include condensation reactions with aldehydes, ketones, and reactions with alkynes, alkenes, and aryl halides . Additionally, a Pummerer-type cyclization method has been described for the synthesis of related compounds, such as 2-aryl-2,3-dihydro-3-sulfanyl-1H-isoindol-1-ones, which demonstrates the versatility of sulfur-containing compounds in cyclization reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-sulfanylbenzenecarbothioamide is not detailed in the provided papers, the general structure of sulfinamides and related sulfur-containing compounds is characterized by the presence of a sulfur atom bonded to a nitrogen atom. This structural feature is crucial for the reactivity and potential applications of these compounds in the synthesis of more complex molecules .

Chemical Reactions Analysis

Sulfinamides, including 2-sulfanylbenzenecarbothioamide, can undergo various chemical reactions that are useful in synthetic chemistry. These reactions include the formation of asymmetric sulfides, synthesis of tert-butyldisulfanyl-substituted hetarenes, and the synthesis of N-phosphino-sulfinamide ligands. The ability to form new C-N and C-S bonds in a single step, as demonstrated in the transition-metal-free thioamination of arynes using sulfenamides, highlights the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-sulfanylbenzenecarbothioamide are not explicitly discussed in the provided papers. However, the general properties of sulfinamides suggest that they are likely to have good stability and functional group compatibility, which are important for their use in various chemical reactions and potential applications in drug synthesis. The solid-phase synthesis approach for related compounds, such as 2-substituted-3-(substituted sulfanyl)-1,2,4-benzothiadiazine 1,1-dioxides, indicates that these compounds can be synthesized with excellent purity, further emphasizing their desirable chemical properties .

科学研究应用

1. 碳酸酐酶同工酶抑制剂

研究表明,巯基苯甲酰胺衍生物可以作为碳酸酐酶同工酶的抑制剂,特别是肿瘤相关的同工酶 IX。这表明作为抗肿瘤剂的潜在应用。值得注意的是,CA IX 的抑制特征与其他同工酶(如 I、II 和 IV)不同,突出了设计选择性抑制剂的可能性 (Ilies 等人,2003).

2. β-巯基烯胺的生成

巯基苯甲酰胺衍生物参与与三唑和硫代酯的反应以生成 β-巯基烯胺。该反应在有机合成中很有用,并且在产生含硫内酰胺方面有应用 (Miura 等人,2015).

3. 抗菌特性

研究已经合成和评估了磺胺类衍生物,其中包括巯基苯甲酰胺成分,以了解它们的抗菌活性。这些衍生物对各种细菌和真菌菌株表现出显着的活性,表明它们在抗菌治疗中的潜力 (Lahtinen 等人,2014).

4. 在胰岛素分泌中的作用

磺酰脲类药物(可以从巯基苯甲酰胺衍生)已知可以刺激 2 型糖尿病治疗中的胰岛素分泌。它们主要通过结合胰腺 β 细胞中 ATP 敏感钾通道的 SUR 亚基来发挥作用 (Proks 等人,2002).

5. 环境应用

巯基苯甲酰胺衍生物已用于环境研究中磺胺类抗生素(如磺胺类)的降解。这对污染控制和环境保护策略有影响 (El-Ghenymy 等人,2014).

6. 钯配合物化学

巯基苯甲酰胺衍生物已用于钯配合物的配位化学中。这些配合物在催化和聚合过程中具有潜在的应用 (Siedle 等人,2007).

7. 抗肿瘤剂的合成

该化合物已被用作具有显着抗肿瘤活性的各种衍生物合成的起始原料。这包括吡唑和噻吩并嘧啶衍生物的产生,它们对人类癌细胞系表现出显着的活性 (Aly, 2009).

作用机制

Target of Action

The primary targets of 2-Sulfanylbenzenecarbothioamide are yet to be identified. It is known that many antibacterial drugs target cell membrane, cell wall, protein synthesis, nucleic acid synthesis, and biological metabolic compound synthesis . Similarly, antiepileptic drugs are known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .

Mode of Action

Based on the general modes of action of similar compounds, it could potentially interfere with cell wall synthesis, inhibit protein synthesis, interfere with nucleic acid synthesis, inhibit a metabolic pathway, inhibit membrane function, or inhibit atp synthase .

Biochemical Pathways

It is known that many drugs affect catabolic pathways, which break down larger molecules into smaller ones, and anabolic pathways, which synthesize larger biomolecules from smaller ones .

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time

Result of Action

Similar compounds have been shown to halt hemolysis in certain conditions , and reduce loss of asthma control events and improve symptoms in adult patients with uncontrolled moderate-to-severe asthma .

Action Environment

The environment can have a significant impact on the action, efficacy, and stability of a compound. For example, the presence of water vapor can lead to the deactivation of active sites of certain catalytic nanomaterials

属性

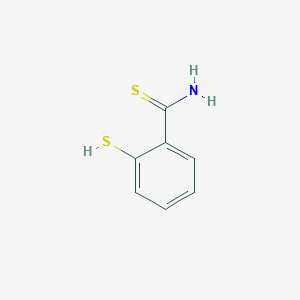

IUPAC Name |

2-sulfanylbenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNHDFQMNJBYIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfanylbenzenecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)